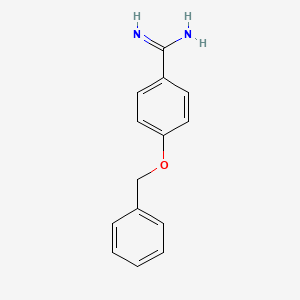

4-Benzyloxy-benzamidine

Description

Contextualizing Benzamidines as Privileged Scaffolds in Pharmaceutical Research

Benzamidine (B55565) and its derivatives are recognized as "privileged scaffolds" in the realm of pharmaceutical research. This designation is attributed to their proven ability to interact with a wide array of biological targets, particularly enzymes. The benzamidine moiety itself is a potent mimic of the guanidinium (B1211019) group of arginine, a key amino acid residue often found in the active sites of enzymes, especially proteases. This mimicry allows benzamidine-containing compounds to act as effective enzyme inhibitors.

The core structure of benzamidine provides a versatile foundation for chemical modification, allowing for the strategic introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of a multitude of benzamidine-based compounds with diverse therapeutic applications, including anticoagulants, anticancer agents, and antivirals. Their capacity for hydrogen bonding and π-π stacking interactions further contributes to their robust binding with biological macromolecules. nih.gov

The Role of the 4-Benzyloxy-benzamidine Moiety in Advanced Chemical Synthesis and Biological Probe Development

The this compound moiety, in particular, offers distinct advantages for both advanced chemical synthesis and the development of sophisticated biological probes. The benzyloxy group at the para-position significantly influences the molecule's properties. It enhances the compound's lipophilicity, which can improve its ability to cross cellular membranes, a crucial factor for intracellular drug targets. This feature also allows for greater solubility in organic solvents, facilitating its use in a wider range of chemical reactions.

From a synthetic standpoint, the benzyloxy group can serve as a protecting group for the phenolic hydroxyl group, which can be deprotected under specific conditions to allow for further functionalization. This strategic manipulation is a cornerstone of complex molecule synthesis.

Furthermore, the inherent properties of the this compound scaffold make it an excellent candidate for the development of biological probes. These are specialized molecules designed to detect and visualize specific biological processes or entities within living systems. The benzamidine portion can be tailored to bind to a target of interest, while the benzyloxy group can be modified to incorporate reporter molecules, such as fluorophores or radioisotopes, enabling detection through various imaging techniques. nih.govrsc.orgmdpi.com

Scope and Research Trajectories Pertaining to this compound

The current research landscape for this compound is vibrant and multifaceted. A significant area of investigation revolves around its role as a serine protease inhibitor. ontosight.ai Serine proteases are a large family of enzymes implicated in a wide range of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. The development of selective inhibitors for these enzymes is a major focus of drug discovery.

Another promising avenue of research is the use of this compound as a foundational structure for creating novel therapeutic agents. For instance, derivatives have been explored for their potential as antimycobacterial and neuroprotective agents. In the context of antimycobacterial research, certain derivatives have demonstrated inhibitory concentrations against Mycobacterium tuberculosis that are comparable to existing drugs.

The utility of this compound as a versatile intermediate in organic synthesis continues to be a key research direction. chemimpex.com Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures, paving the way for the discovery of new bioactive compounds. chemimpex.com Future research is likely to focus on expanding the library of this compound derivatives and exploring their efficacy against a broader range of biological targets. The development of more sophisticated biological probes based on this scaffold for real-time imaging and diagnostic applications also represents a significant and expanding area of research. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 31066-05-4 |

| Synonyms | 4-(Benzyloxy)benzenecarboximidamide, 4-phenylmethoxybenzenecarboximidamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNUPEIKYOGSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431586 | |

| Record name | 4-BENZYLOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31066-05-4 | |

| Record name | 4-BENZYLOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Benzamidine

Established Synthetic Routes to 4-Benzyloxy-benzamidine

The synthesis of this compound is a critical process, often serving as a key intermediate in the development of more complex molecules. The established routes to this compound primarily rely on classical chemical reactions, with the Pinner reaction being a notable and widely applicable method.

Classical Amidination Reactions for Benzamidine (B55565) Formation

The Pinner reaction is a cornerstone in the synthesis of benzamidines, including this compound. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imino ether hydrochloride, also known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or amines leads to the formation of the desired amidine.

A specific application of the Pinner reaction for a related benzamidine derivative involves reacting a substituted benzonitrile (B105546) with anhydrous HCl in absolute ethanol (B145695) to generate the Pinner salt. This intermediate is then subjected to ammonolysis with primary or secondary amines to yield the corresponding substituted benzamidines. While this example illustrates the general strategy, the direct synthesis of this compound would start from 4-benzyloxybenzonitrile (B1332359).

Precursor Compounds and Reaction Conditions

The primary precursor for the synthesis of this compound is 4-benzyloxybenzonitrile. This starting material is typically prepared through an etherification reaction between 4-cyanophenol and a benzyl (B1604629) halide, such as benzyl bromide. This reaction is carried out under alkaline conditions, often using a base like potassium carbonate in a suitable solvent like acetone (B3395972), and proceeds via an SN2 mechanism.

The conversion of 4-benzyloxybenzonitrile to this compound via the Pinner reaction requires specific conditions. Anhydrous conditions are crucial during the formation of the Pinner salt to prevent hydrolysis of the nitrile. The reaction is typically carried out in an excess of a dry alcohol, such as ethanol, saturated with hydrogen chloride gas. The subsequent ammonolysis step is then performed to yield the final amidine product. nih.gov

| Precursor Compound | Reagents | Reaction Conditions | Product |

| 4-Cyanophenol | Benzyl bromide, Potassium carbonate | Acetone, Reflux | 4-Benzyloxybenzonitrile |

| 4-Benzyloxybenzonitrile | Anhydrous HCl, Absolute ethanol; then Ammonia | 1. Formation of Pinner salt 2. Ammonolysis | This compound |

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable building block for the synthesis of a variety of heterocyclic derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Heterocyclic Derivatives Incorporating the this compound Scaffold

The amidine functionality of this compound provides a reactive handle for the construction of various heterocyclic rings.

Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can be synthesized from this compound or its precursors. One approach involves the reaction of a β-O-4 polymer, which can be depolymerized to yield 4-hydroxyacetophenone. This intermediate is then reacted with benzyl bromide to form 1-(4-(benzyloxy)phenyl)ethan-1-one. Subsequent reaction with benzamidine hydrochloride and benzyl alcohol can produce pyrimidine derivatives. d-nb.info This highlights a pathway where a precursor to this compound is utilized in the synthesis of pyrimidines. Research has shown that pyrimidine derivatives bearing a 4-(benzyloxy)phenyl moiety at the C-4 position exhibit significant biological activity. rsc.org

| Reactants | Reagents/Conditions | Product |

| 1-(4-(Benzyloxy)phenyl)ethan-1-one, Benzamidine hydrochloride, Benzyl alcohol | Not specified | Pyrimidine derivative |

Oxadiazole and Triazole Derivatives

The synthesis of oxadiazole and triazole derivatives often starts from related precursors rather than directly from this compound. For instance, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from hydrazides and aroyl propanoic acid. ijper.org Similarly, 1,2,4-triazole (B32235) derivatives can be prepared from the cyclization of potassium dithiocarbazinate salt with hydrazine (B178648) hydrate. researchgate.net

However, the this compound moiety can be incorporated into triazole-containing molecules. A synthetic route has been described for the preparation of 4-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)-methyl)-benzamidines. This synthesis involves the "click chemistry" reaction of a corresponding azide (B81097) with a terminal alkyne, followed by the conversion of a nitrile group to an amidine via the Pinner reaction. nih.gov This demonstrates a strategy to link the this compound scaffold to a pre-formed triazole ring.

| Starting Material | Key Reaction Steps | Product |

| 4-(Azidomethyl)benzonitrile and Propargyl alcohol derivatives | 1. Huisgen cycloaddition ("click chemistry") 2. Pinner reaction on the nitrile group | Benzamidine derivatives containing a 1,2,3-triazole moiety |

Advanced Synthetic Strategies for this compound and Its Analogues

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. nih.gov While specific literature detailing a one-pot, multicomponent synthesis directly yielding this compound is not prevalent, the principles of MCRs are widely applied to the synthesis of structurally similar and biologically active compounds, suggesting potential pathways.

Multicomponent reactions are powerful tools for rapidly creating libraries of diverse chemical structures. nih.gov For instance, MCRs are commonly used to synthesize highly functionalized heterocyclic compounds, which are significant in medicinal chemistry. rsc.orgbeilstein-journals.orgrsc.org A general strategy could involve the reaction of an aldehyde, an amine, a carboxylic acid, and an ynamide to produce β-amino amides in a single step. nih.gov

The synthesis of complex derivatives starting from amidines is a more common application of MCRs. This compound can serve as a key building block in such reactions. For example, a copper-catalyzed cascade reaction involving amidines and methylarenes can produce 3,5-disubstituted-1,2,4-oxadiazoles. rsc.org This process involves a tandem oxidation-amination-cyclization sequence, showcasing how a relatively simple amidine can be transformed into a more complex heterocycle in a single pot. rsc.org

The table below illustrates a hypothetical one-pot reaction concept for synthesizing a derivative from this compound, based on established MCR principles.

| Reaction Type | Reactants | Potential Product Type | Key Advantages |

| Cascade Annulation | This compound, Toluene derivative, Oxidant (e.g., TBHP), Catalyst (e.g., Copper salt) | 1,2,4-Oxadiazole derivative | High atom economy, formation of multiple bonds in one sequence, access to complex heterocycles. rsc.org |

| Ugi-type Reaction | 4-Benzyloxy-benzaldehyde (precursor), Amine, Isocyanide, Carboxylic Acid | α-acylamino amide derivative | High structural diversity, operational simplicity, rapid generation of molecule libraries. |

These examples highlight the potential for applying MCR strategies to either synthesize this compound itself or to use it as a scaffold for creating more elaborate molecules with potential biological activities.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maathensjournals.gr The application of these principles to the synthesis of this compound can enhance safety, efficiency, and environmental sustainability. The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. acs.org

Traditional vs. Greener Synthetic Approaches

A common route to benzamidines involves the Pinner reaction, which typically uses a nitrile precursor, such as 4-(benzyloxy)benzonitrile. This nitrile is prepared by the etherification of 4-cyanophenol with benzyl bromide. The Pinner reaction itself involves treating the nitrile with anhydrous HCl in an alcohol to form an imino ether hydrochloride (Pinner salt), followed by ammonolysis to yield the amidine.

Several green chemistry principles can be applied to improve this synthesis:

Safer Solvents and Auxiliaries : Traditional syntheses may use hazardous solvents. Replacing these with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce environmental impact. imist.macore.ac.uk For instance, the initial etherification to form the benzonitrile precursor is often performed in acetone or DMF. nih.gov Investigating the use of less toxic solvents would be a green improvement.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov While the Pinner reaction itself is acid-promoted, other steps in the synthesis can benefit from catalysis. For example, hydrogenation of a nitrile intermediate using a catalyst like Palladium on carbon (Pd/C) is a known method. Biocatalytic approaches using enzymes like nitrile reductases could offer an even greener alternative.

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Microwave-assisted synthesis is a technique that can dramatically reduce reaction times and energy input compared to conventional heating. athensjournals.grnih.gov Applying microwave irradiation to the synthesis of this compound or its intermediates could be a significant improvement. athensjournals.gr

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions generally have high atom economy. Evaluating the Pinner synthesis against alternative routes that may have a better atom economy is a key aspect of green design.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Waste Prevention | Utilizing one-pot or tandem reactions to reduce the number of steps and purification needs. nih.gov | Reduced solvent and material waste. |

| Atom Economy | Designing routes that maximize the incorporation of reactant atoms into the final product. acs.org | Minimized by-product formation. |

| Safer Solvents | Replacing hazardous organic solvents (e.g., DMF) with benign alternatives like water or ethanol, or using solvent-free conditions. core.ac.uk | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Employing microwave-assisted synthesis or conducting reactions at room temperature. athensjournals.gracs.org | Lower energy consumption and faster reaction times. |

| Use of Catalysis | Using catalytic amounts of reagents (e.g., Pd/C for hydrogenation) instead of stoichiometric ones. nih.gov | Reduced waste and often higher selectivity. |

| Use of Renewable Feedstocks | Sourcing starting materials like 4-cyanophenol or benzyl alcohol from bio-based sources. athensjournals.gr | Reduced reliance on fossil fuels. |

By consciously applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Biological Investigations and Pharmacological Profiles of 4 Benzyloxy Benzamidine and Its Derivatives

Enzyme Inhibition Studies Involving 4-Benzyloxy-benzamidine Analogues

The therapeutic potential of this compound and its derivatives is largely rooted in their ability to inhibit specific enzymes, particularly serine proteases. The core structure, featuring a benzamidine (B55565) moiety, is a well-established mimetic of arginine, allowing these compounds to interact with the active sites of enzymes that recognize basic amino acids. researchgate.netnih.gov The benzyloxy group often enhances lipophilicity, which can improve pharmacokinetic properties and contribute to selectivity towards specific enzyme targets.

Serine Protease Inhibition

Serine proteases are a large class of enzymes crucial to a vast number of physiological processes, including blood coagulation, digestion, and tissue remodeling. The amidine group of this compound can form strong hydrogen bonds with residues in the enzyme's active site, leading to inhibition.

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. scialert.net Its inhibition is a key strategy for the development of modern anticoagulants. scialert.net The benzamidine portion of inhibitors typically binds to the S1 specificity pocket of FXa, which accommodates the side chain of arginine residues. scialert.net

Research has demonstrated that this compound is a more potent inhibitor of FXa than its parent compound, benzamidine. The design of analogues has focused on optimizing interactions with both the S1 and S4 pockets of FXa to enhance potency and selectivity. scialert.net For instance, a series of benzyloxyphenyl piperidine-4-carboxamides, which are analogues of this compound, have been developed as dual-function antithrombotic agents. researchgate.net Certain derivatives from this class have shown high affinity and selectivity for FXa over other serine proteases like thrombin. researchgate.net The addition of specific groups, such as meta-fluoro (m-F) and para-trifluoromethyl (p-CF3) on the distal phenyl ring of the benzyloxy moiety, was found to significantly increase FXa inhibitory potency. researchgate.net

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (vs. Thrombin) |

|---|---|---|---|

| N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide derivative (7p) | Factor Xa | 57 nM | High |

| N-[3-(1,1biphenyl-4-ylmethoxy)phenyl]piperidine-4-carboxamide derivative (5) | Factor Xa | 57 nM | >700-fold |

| N-[3-(1,1biphenyl-4-ylmethoxy)phenyl]piperidine-4-carboxamide derivative (5) | Thrombin | >40,000 nM | N/A |

Thrombin is the final effector protease of the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. google.com Like FXa, it is a trypsin-like serine protease with a preference for arginine residues at its cleavage sites, making it a target for benzamidine-based inhibitors. researchgate.netnih.gov The benzamidine group interacts with the negatively charged aspartate residue at the bottom of the S1 pocket of the enzyme. researchgate.net

While many benzamidine derivatives inhibit both thrombin and FXa, structural modifications can be introduced to achieve high specificity for one enzyme over the other. For many this compound analogues designed as FXa inhibitors, the affinity for thrombin is significantly lower, resulting in a favorable selectivity profile for anticoagulant therapy. researchgate.net For example, the N-[3-(1,1biphenyl-4-ylmethoxy)phenyl]piperidine-4-carboxamide derivative with a Ki of 57 nM for FXa has a Ki of over 40,000 nM for thrombin, demonstrating high selectivity. researchgate.net Conversely, other research efforts have focused on optimizing the benzamidine scaffold specifically for potent and selective thrombin inhibition. tandfonline.com

| Compound Class | Target Enzyme | Key Structural Feature for Inhibition | Reference |

|---|---|---|---|

| Benzamidine Derivatives | Thrombin | Amidine group interacts with Asp189 in the S1 pocket. | researchgate.nettandfonline.com |

| Benzyloxyphenyl piperidine-4-carboxamides | Thrombin | Generally show lower affinity compared to Factor Xa, indicating selectivity. | researchgate.net |

| Sulfonyl Dicyandiamide Derivatives | Thrombin | Designed as weakly basic inhibitors with high affinity. | tandfonline.com |

Trypsin is a well-characterized digestive serine protease that serves as a primary model for studying the inhibition of trypsin-like enzymes. nih.gov These enzymes cleave proteins on the C-terminal side of lysine (B10760008) or arginine residues, and their inhibitors have broad pharmacological potential. Benzamidine is a classic competitive inhibitor of trypsin, binding to the enzyme's substrate-binding pocket and preventing its catalytic activity. nih.govscbt.com

Derivatives of this compound are also effective modulators of trypsin and related enzymes. Studies have compared the inhibitory effects of various benzamidine derivatives on trypsin, thrombin, and plasmin, another crucial trypsin-like enzyme involved in fibrinolysis. nih.gov The potency of inhibition can be significantly enhanced by conjugating the benzamidine moiety to other molecular structures, such as bioadhesive polymers, which can increase the local concentration of the inhibitor near the enzyme's active site. nih.gov Other trypsin-like enzymes of therapeutic interest include plasma kallikrein, which is involved in inflammation and blood pressure regulation. google.com

| Inhibitor Type | Target Enzyme | Mechanism/Observation | Reference |

|---|---|---|---|

| Benzamidine | Trypsin | Competitive inhibitor, blocks the substrate-binding site. | nih.gov |

| Benzamidine Derivatives | Trypsin, Plasmin, Thrombin | Inhibitory activity demonstrated in comparative studies. | nih.gov |

| Polymer-conjugated Benzamidines | Trypsin | Enhanced inhibitory affinity compared to unconjugated benzamidine. | nih.gov |

Matriptase-2, also known as Transmembrane Protease, Serine 6 (TMPRSS6), is a type II transmembrane serine protease predominantly expressed in the liver. nih.govresearchgate.net It plays a critical role in iron homeostasis by down-regulating the expression of hepcidin, the master regulator of iron absorption. researchgate.netresearchgate.net Inhibition of matriptase-2 is therefore a promising therapeutic strategy for treating iron overload disorders like β-thalassemia. mdpi.comnih.gov

As a trypsin-like serine protease, matriptase-2 is a target for benzamidine-based inhibitors. nih.gov Focused screening of compound libraries has identified several this compound analogues and related heterocyclic compounds as inhibitors of matriptase-2. mdpi.comnih.gov One study investigated a series of 2,3-dihydro-1,4-benzodioxines and 3,4-dihydro-2H-1,4-benzoxazines containing a benzamidine moiety. mdpi.com The most potent compound identified in this screening was (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b] google.comdioxin-6-yl)amino)-2-oxoacetate, which exhibited an IC₅₀ value of less than 10 µM. nih.gov This highlights that the core benzamidine structure, linked via an ether to another ring system, is a viable scaffold for developing matriptase-2 inhibitors.

| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Heterocycles with a benzamidine moiety | Matriptase-2 | Active compounds were identified in a focused screen. | mdpi.comnih.gov |

| (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b] google.comdioxin-6-yl)amino)-2-oxoacetate | Matriptase-2 | < 10 µM | nih.gov |

Ketol-Acid Reductoisomerase (KARI) Inhibitory Activity

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine. mdpi.com This pathway is essential for bacteria, fungi, and plants, but is absent in animals. nih.govresearchgate.net This makes KARI an attractive target for the development of novel antimicrobial agents and herbicides. nih.govnih.gov

A review of the current scientific literature indicates a lack of studies specifically investigating the inhibitory activity of this compound or its direct analogues against ketol-acid reductoisomerase. Research into KARI inhibitors has primarily focused on other classes of molecules that mimic the enzyme's natural substrates or bind to its active site through different mechanisms. nih.govuq.edu.au

Other Enzyme Systems as Biological Targets

While much of the research on this compound and its analogs has centered on their interactions with specific receptors, their inherent chemical structure, particularly the benzamidine moiety, suggests potential interactions with various enzyme systems. Benzamidines are recognized as inhibitors of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes. ontosight.ainih.gov These enzymes play critical roles in processes such as blood coagulation, fibrinolysis, inflammation, and tissue remodeling. nih.govfrontiersin.orgmdpi.com

The inhibitory action of benzamidines stems from the ability of the amidine group to form hydrogen bonds with residues in the active site of these enzymes, effectively blocking their catalytic function. Research on a range of substituted benzamidines has demonstrated their inhibitory activity against human serine proteases like trypsin, thrombin, plasmin, and complement C1s. nih.gov The nature of the substituent on the benzamidine ring significantly influences the inhibitory potency and selectivity towards different proteases. nih.gov For instance, the hydrophobicity of the substituent has been shown to be a key factor in the interaction with thrombin. nih.gov

Although direct studies on this compound's inhibitory activity against a wide panel of serine proteases are not extensively detailed in the available literature, its structural features suggest it could be a subject of interest for such investigations. The benzyloxy group, for example, enhances the compound's lipophilicity, which may influence its interaction with and permeability across biological membranes to reach target enzymes. Furthermore, some derivatives of 4-alkoxy(benzyloxy)benzamidine have been synthesized and investigated for their herbicidal activity, which was linked to the inhibition of the enzyme ketol-acid reductoisomerase (KARI). jlu.edu.cnresearchgate.net This indicates that the broader class of benzyloxy-benzamidine derivatives can interact with enzyme systems beyond serine proteases.

Receptor Modulation and Ligand-Receptor Binding Affinities

Mas-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonist Activity

The Mas-related G-protein-coupled receptor X1 (MRGPRX1) has emerged as a significant biological target for this compound and its derivatives. nih.govacs.orgnih.gov This receptor is primarily expressed in sensory neurons and is implicated in pain modulation, making its agonists potential candidates for novel analgesic therapies. nih.govnih.gov

In the search for novel MRGPRX1 agonists, high-throughput screening (HTS) of compound libraries has been instrumental. nih.govacs.orgnih.gov Through such screening efforts, 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide, a derivative of this compound, was identified as a submicromolar hit. nih.gov This compound, along with another benzamidine-containing compound, served as a template for the synthesis and evaluation of a series of human MRGPRX1 agonists. nih.govacs.orgnih.gov The benzamidine moiety is a common structural feature of these initial hits and is thought to mimic the guanidyl group of arginine, a key residue in the endogenous MRGPRX1 agonist BAM8-22. nih.gov

The agonist activity of 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide and its derivatives was evaluated using HEK293 cells stably transfected with human MRGPRX1. nih.govacs.orgnih.gov The potency of these compounds was determined by measuring their ability to elicit intracellular calcium responses. nih.gov The initial hit, 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide (referred to as compound 5a in some studies), demonstrated full agonist activity with an EC₅₀ value of 0.51 μM. nih.gov Subsequent structural modifications, particularly the conversion of the benzamidine group to a 1-aminoisoquinoline (B73089) moiety, led to the discovery of even more potent agonists. nih.govacs.orgnih.gov For example, one such derivative, compound 16 , exhibited an EC₅₀ value of 0.05 μM. nih.gov

| Compound | EC₅₀ (μM) | Reference |

|---|---|---|

| 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide (5a) | 0.51 | nih.gov |

| N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (16) | 0.05 | nih.gov |

A crucial aspect of developing MRGPRX1 agonists for pain management is ensuring their selectivity over opioid receptors to avoid the undesirable side effects associated with opioid use. nih.govnih.govresearchgate.net The benzamidine-based agonist, while potent at MRGPRX1, showed some affinity for δ- and μ-opioid receptors. researchgate.net However, the structural evolution of these compounds has led to derivatives with significantly improved selectivity. nih.govnih.gov Specifically, the conversion of the benzamidine moiety to a 1-aminoisoquinoline group resulted in a highly potent MRGPRX1 agonist that was devoid of the positively charged amidinium group and exhibited superior selectivity over opioid receptors. nih.govacs.orgnih.gov This highlights the successful optimization of the initial benzamidine hit to yield a more specific pharmacological tool.

Cannabinoid 1 (CB1) Receptor Antagonism

The cannabinoid 1 (CB1) receptor is another G protein-coupled receptor that has been investigated in the context of compounds structurally related to this compound, although direct studies on this compound itself as a CB1 antagonist are limited. The CB1 receptor is widely expressed in the central nervous system and is a key component of the endocannabinoid system, which is involved in regulating a variety of physiological processes. acs.orgwikipedia.org Antagonists of the CB1 receptor have been explored for therapeutic applications, including the treatment of obesity. acs.orgwikipedia.org

Adenosine (B11128) Receptor (A2B) Binding Interactions

The adenosine A2B receptor (A2BAR) is a G protein-coupled receptor (GPCR) that belongs to the Class A, rhodopsin-like family. universiteitleiden.nl Its endogenous ligand is adenosine, a purine (B94841) nucleoside whose extracellular levels can increase significantly during inflammation and ischemia. universiteitleiden.nl The A2B receptor is distinguished from other adenosine receptor subtypes (A1, A2A, A3) by its lower affinity for adenosine. universiteitleiden.nl Activation of A2BAR stimulates cAMP production and is implicated in various physiological and pathological processes, including inflammation and cancer, making it a significant drug target. nih.govwikipedia.org

Research into ligands for the A2B receptor has identified various structural classes, including xanthine (B1682287) antagonists and agonists derived from adenosine and aminopyridines. nih.gov Studies involving site-directed mutagenesis have revealed key amino acid residues crucial for ligand binding. For instance, Trp247(6.48), Val250(6.51), and Ser279(7.42) are important for the binding of nucleosidic agonists, while Leu81(3.28) and Asn186(5.42) are critical for the binding of xanthine-derived antagonists like PSB-603. nih.gov Furthermore, potent and selective irreversible A2BAR antagonists have been developed from an 8-p-sulfophenylxanthine scaffold, which may have therapeutic potential in cancer immunotherapy. mdpi.com

While the A2B receptor is a well-established target for various structurally diverse compounds, specific binding interaction data and affinity values for this compound itself are not extensively detailed in the reviewed literature. However, the established role of the A2B receptor in pathophysiology underscores the potential relevance for investigating the interaction of benzyloxy-benzamidine derivatives with this target.

Investigation of Other Receptor Targets

Beyond adenosine receptors, derivatives of this compound have been investigated as ligands for other receptor systems. A notable example is the exploration of these compounds as agonists for the human Mas-related G protein-coupled receptor X1 (MRGPRX1). nih.gov This receptor is specifically expressed in sensory neurons and is being explored as a potential therapeutic target for pain management. nih.gov

In a high-throughput screening effort, a hit compound, 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide, served as a molecular template for the synthesis of a series of human MRGPRX1 agonists. nih.gov The agonist activity of these compounds was evaluated using HEK293 cells that were stably transfected with the human MRGPRX1 gene. nih.gov Structural modifications, including the conversion of the benzamidine moiety to a 1-aminoisoquinoline group, led to the discovery of highly potent and selective agonists. nih.gov

Table 1: Agonist Activity of Benzamidine Derivatives at the Human MRGPRX1 Receptor

| Compound Name | Structure | Agonist Potency (EC50, µM) |

|---|---|---|

| 4-(4-(Benzyloxy)-3-methoxybenzylamino)benzimidamide | Benzamidine derivative | 0.51 |

| N-(2-(1-Aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide | 1-Aminoisoquinoline derivative | 0.05 |

Data sourced from a study on MRGPRX1 agonists. nih.gov

This research highlights that the this compound scaffold can be effectively modified to target specific G protein-coupled receptors involved in nociception, opening avenues for the development of novel analgesics. nih.gov

Antimicrobial and Antiprotozoal Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial and antiprotozoal activities, positioning them as a promising class of compounds for combating infectious diseases.

Antibacterial Efficacy Against Pathogenic Strains (e.g., Porphyromonas gingivalis, Escherichia coli, Staphylococcus aureus)

The antibacterial potential of benzamidine derivatives has been evaluated against several key pathogenic bacteria, including those implicated in periodontal disease and other infections.

Porphyromonas gingivalis : This bacterium is a primary pathogen in periodontitis. Benzamidine-type compounds have been shown to inhibit its virulence by targeting arginine-specific cysteine proteinases known as gingipains (HRgpA and RgpB). nih.gov Beyond gingipains, the heat-shock protein GroEL was also identified as a ligand for benzamidine. nih.gov Studies on novel benzamidine analogues demonstrated significant growth inhibition against P. gingivalis, with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL. nih.gov Another study confirmed that newly synthesized imino bases of benzamidine exhibited excellent growth inhibition against this pathogen. mdpi.com

Escherichia coli and Staphylococcus aureus : The efficacy of benzamidine derivatives extends to both Gram-negative and Gram-positive bacteria. Synthesized benzamidine analogues showed significant antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 31.25 to 125 µg/mL. nih.govmdpi.com Research on bis-amidines inspired by pentamidine (B1679287) revealed that these compounds can potentiate the activity of Gram-positive-specific antibiotics against Gram-negative pathogens, including E. coli and Pseudomonas aeruginosa. acs.org One study on an articaine (B41015) derivative, AT-15, found its antibacterial activity against P. gingivalis to be less potent than its effects on S. aureus and E. coli. researchgate.net

Table 2: Antibacterial Activity (MIC) of Benzamidine Derivatives Against Pathogenic Bacteria

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Porphyromonas gingivalis | Novel Benzamidine Analogue (Compound 2) | 62.5 | nih.gov |

| Porphyromonas gingivalis | Imino Bases of Benzamidine (4a-c) | 31.25 - 62.5 | mdpi.com |

| Escherichia coli | Novel Benzamidine Analogue (Compound 3) | 31.25 | nih.gov |

| Staphylococcus aureus | Novel Benzamidine Analogue (Ester) | 125 | nih.gov |

This table summarizes the minimum inhibitory concentrations (MIC) reported in different studies.

Antifungal Activity Evaluations

The antifungal properties of this compound derivatives have been explored, particularly through the incorporation of other heterocyclic moieties. A study focused on novel benzamidine derivatives carrying 1,2,3-triazole groups tested their fungicidal activity against plant pathogens Colletotrichum lagenarium and Botrytis cinerea. mdpi.comnih.gov While the in vitro activity was weak, several compounds demonstrated excellent in vivo efficacy. mdpi.comnih.gov For example, compound 9b showed 79% efficacy against C. lagenarium, and compound 16d had an efficacy of 90% against the same strain, which was superior to the commercial fungicide carbendazim (B180503) (85% efficacy). mdpi.comnih.gov

Table 3: In Vivo Antifungal Efficacy of Benzamidine-Triazole Derivatives at 200 µg/mL

| Compound | Target Fungus | Control Efficacy (%) |

|---|---|---|

| 9b | Colletotrichum lagenarium | 79 |

| 16d | Colletotrichum lagenarium | 90 |

| 4b | Botrytis cinerea | 60 |

| 4e | Botrytis cinerea | 56 |

| 17a | Botrytis cinerea | 75 |

| 15b | Botrytis cinerea | 68 |

| Carbendazim (Control) | Colletotrichum lagenarium | 85 |

| Carbendazim (Control) | Botrytis cinerea | 54 |

Data adapted from a study on benzamidine derivatives with 1,2,3-triazole moieties. mdpi.com

Additionally, other related heterocyclic structures, such as benzimidazole-hydrazones, have shown notable antifungal activity against various Candida species, while exhibiting very weak antibacterial effects. nih.gov

Antimycobacterial Potency (Mycobacterium tuberculosis H37Rv)

Derivatives incorporating the benzyloxybenzyl moiety have been synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.govnih.gov In one study, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested. nih.govnih.gov Two of these compounds demonstrated significant antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov These hit compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.govnih.gov

Other research has explored different scaffolds. For instance, 2,4-disubstituted pyridine (B92270) derivatives showed significant bactericidal activity against M. tuberculosis located within human macrophages and in biofilms. frontiersin.org Similarly, imidazole-thiosemicarbazide derivatives have been identified as potent anti-Mtb compounds. mdpi.com

Table 4: Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Derivatives

| Compound | MIC against M. tuberculosis H37Rv (µM) |

|---|---|

| Hit Compound 1 | Similar to Isoniazid |

| Hit Compound 2 | Similar to Isoniazid |

| Isoniazid (Control) | Standard first-line drug |

Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.govnih.gov

Antiprotozoal Activities (Trypanosoma brucei)

Derivatives of this compound have emerged as a particularly potent class of compounds against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). nih.gov A phenotypic screen and subsequent hit-to-lead optimization led to the development of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov This series yielded exceptionally potent inhibitors of T. brucei. The most potent compound identified, compound 73 , exhibited an in vitro half-maximal effective concentration (EC50) of 0.001 µM. nih.gov This compound was also orally bioavailable and showed the ability to cure T. brucei infection in a mouse model. nih.gov

Other research has explored different structural modifications to the benzyloxy-benzamidine core to enhance trypanocidal activity. This includes the incorporation of adamantane (B196018) moieties and the synthesis of N-hydroxy imidazoline (B1206853) derivatives. asm.orgresearchgate.net For example, 1,3-Bis(4-((1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)urea was synthesized and evaluated for its antiprotozoal activity. asm.orgcsic.es Aromatic imidazolines and linear amidines derived from 4-benzyloxyphenylnitrile also showed notable activity against T. brucei. researchgate.net

Table 5: Anti-Trypanosomal Activity of Benzyloxy-Benzamidine Derivatives

| Compound Class | Specific Compound | Activity against T. brucei | Reference(s) |

|---|---|---|---|

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Compound 73 | EC50 = 0.001 µM | nih.gov |

| N-Hydroxy Imidazolines | 1,3-Bis(4-((1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)urea | Evaluated for antiprotozoal activity | asm.orgcsic.es |

| Adamantane Adducts | Aromatic amidine derived from 4-benzyloxyphenylnitrile | Notable activity | researchgate.net |

This table highlights key findings from different studies on the anti-trypanosomal potential of these derivatives.

Antineoplastic and Cytotoxic Potential

Research has indicated that this compound and its derivatives may possess anticancer properties. Studies have shown their effectiveness in inhibiting the proliferation of cancer cells through various mechanisms.

The cytotoxic effects of this compound and its derivatives have been evaluated against various cell lines, including the non-cancerous human embryonic kidney (HEK-293) cells and a range of human cancer cell lines.

One study investigating novel heterocyclic derivatives of benzamidine reported minimal to no cytotoxicity against HEK-293 cells, suggesting a degree of selectivity for cancer cells. nih.gov Specifically, some synthesized benzimidazole (B57391) derivatives were found to be safer for HEK-293 cells, exhibiting lesser cytotoxicity compared to their effects on cancer cell lines. nih.gov Another study on benzamidine (BEN) showed no cytotoxic effects in HEK-293 cells, reinforcing its potential as a therapeutic candidate. biorxiv.org The evaluation of newly synthesized 3-hydroxy-propanamidines, including benzamidine derivatives, on HEK-293 and HeLa cell lines confirmed a lack of cytotoxic effects. nih.gov

In contrast, significant cytotoxic activity has been observed in various human cancer cell lines. For instance, a study on benzimidazole derivatives showed significant cytotoxic effects against a panel of human cancer cells, with IC50 values ranging from 9.2 to 166.1 μg/mL. nih.gov One particular bromo-derivative, compound 5, displayed notable cytotoxicity against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (lung cancer) cells with IC50 values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. nih.gov

Another study focusing on pyrazole (B372694) derivatives identified a compound that exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com Furthermore, certain pyrazole derivatives showed potent cytotoxicity with IC50 values between 2.82 and 6.28 μM against MCF7, A549, HeLa, and PC3 cancer cell lines. mdpi.com

It is important to note that the specific compound this compound itself was part of a series of derivatives that showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations comparable to first-line drugs.

Table 1: In Vitro Cytotoxicity of Benzamidine Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Source |

| Benzimidazole Derivatives | Various Cancer Cells | 9.2 - 166.1 μg/mL | nih.gov |

| Compound 5 (bromo-derivative) | MCF-7 | 17.8 ± 0.24 μg/mL | nih.gov |

| Compound 5 (bromo-derivative) | DU-145 | 10.2 ± 1.4 μg/mL | nih.gov |

| Compound 5 (bromo-derivative) | H69AR | 49.9 ± 0.22 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 43) | MCF7 | 0.25 μM | mdpi.com |

| Pyrazole Derivatives (Compounds 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 μM | mdpi.com |

| Benzamidine (BEN) | HEK-293 | Not Cytotoxic | biorxiv.org |

| Heterocyclic Benzamidine Derivatives | HEK-293 | Minimal to no cytotoxicity | nih.gov |

| Benzimidazole Derivatives | HEK-293 | Lesser cytotoxicity | nih.gov |

| 3-Hydroxy-propanamidines | HEK-293, HeLa | Lack of cytotoxic effects | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The cytotoxic effects of this compound and its derivatives are believed to be mediated through their interaction with specific molecular targets, such as serine proteases. The amidine group of these compounds can form hydrogen bonds with the active site residues of enzymes, leading to their inhibition and subsequent biological effects.

Studies on benzimidazole derivatives have provided more specific insights into the mechanisms. For example, one potent bromo-derivative was found to induce cell cycle arrest at the G2/M phase through a p53-independent mechanism. nih.gov This compound also caused a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines. nih.gov This suggests that the cytotoxic potential of these derivatives is linked to their ability to induce G2/M cell cycle arrest and apoptotic cell death. nih.gov

Further research into pyrazole derivatives has shown that their anticancer activity can be attributed to the inhibition of various targets, including tubulin, EGFR, CDK, and BTK. mdpi.com For instance, certain pyrazole derivatives have been identified as potent PI3 kinase inhibitors, contributing to their cytotoxicity against breast cancer cells. mdpi.com

Anti-Inflammatory Activities in Biological Models

Research indicates that this compound and its derivatives may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of serine proteases, which play a role in inflammatory processes. Studies on various benzamidine derivatives have demonstrated their potential to reduce inflammation. ontosight.ainih.gov

Research on pyrimidine (B1678525) derivatives related to this compound has shown significant inhibition of inflammatory mediators such as PGE2 and nitric oxide. This suggests that structural modifications to the benzamidine core can enhance its anti-inflammatory efficacy.

A study on N-cyclohexyl-N'-(2-methoxy-5-chlorophenyl)-benzamidine hydrochloride monohydrate (HG-70), a potent amidine derivative, revealed marked inhibitory activity on scald paw edema in rats. jst.go.jp HG-70 also demonstrated broad anti-edematous activity against paw edema induced by various inflammatory agents like carrageenin, serotonin, and bradykinin. jst.go.jp The anti-inflammatory action of HG-70 is suggested to be primarily due to its ability to inhibit the release of endogenous inflammatory substances by stabilizing membranes and inhibiting inflammatory mediators and vascular permeability. jst.go.jp It may also partly involve stimulation of the pituitary-adrenal system. jst.go.jp

Furthermore, research on benzamidine derivatives has shown they can inhibit virus-induced inflammation, which is a crucial aspect of their mechanism of action against certain viral infections. nih.govasm.org

Table 2: Anti-Inflammatory Activity of Benzamidine Derivatives

| Compound/Derivative | Model | Effect | Source |

| Pyrimidine Derivatives | In Vitro | Inhibition of PGE2 and nitric oxide | |

| HG-70 | Rat Scald Paw Edema | Marked inhibitory activity | jst.go.jp |

| HG-70 | Rat Carrageenin-induced Paw Edema | Potent anti-edematous activity | jst.go.jp |

| Benzamidine Derivatives | In Vivo (Virus-induced inflammation) | Inhibiting properties | nih.govasm.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Herbicidal Activities and Agricultural Applications

Derivatives of this compound have been investigated for their potential use as herbicides in agriculture. researchgate.net Research has shown that a series of synthesized 4-alkoxy (benzyloxy) benzamidines exhibited favorable herbicidal activity. researchgate.net

In one study, novel 4-alkoxy/benzyloxyphenyltetrazoles and 2-substituted-5-(4-alkoxy/benzyloxy) phenyloxadiazoles, designed based on the structure of 4-alkoxy(benzyloxy)benzamidine, were synthesized and evaluated. researchgate.net Preliminary bioassays indicated that some of these compounds displayed good herbicidal activity against both dicotyledonous rape (Brassica campestris) and monocotyledonous barnyard grass (Echinochloa crusgalli). researchgate.net

Another area of research has focused on acetyl-CoA carboxylase (ACCase) inhibitors, which are important for the development of new herbicides. researchgate.netnih.govfrontiersin.org While not directly this compound, the extraction buffer used in these studies to assay ACCase activity contained benzamidine hydrochloride, highlighting the relevance of the benzamidine scaffold in this area of research. researchgate.netnih.gov These studies have led to the design and synthesis of novel ACCase inhibitors with good post-emergent herbicidal activity against barnyard grass. researchgate.netnih.govfrontiersin.org

The mechanism of action for many herbicides involves the inhibition of key enzymes in plant metabolic pathways. cambridge.org For example, ACCase inhibitors lead to bleaching of the plant and eventual necrosis and death. nih.govfrontiersin.org The development of new herbicides is crucial due to the increasing resistance of weeds to existing products. nih.govfrontiersin.org

Table 3: Herbicidal Activity of this compound Derivatives

| Compound Class | Target Weed | Activity | Source |

| 4-alkoxy/benzyloxyphenyltetrazoles and oxadiazoles | Brassica campestris (rape) | Good herbicidal activity | researchgate.net |

| 4-alkoxy/benzyloxyphenyltetrazoles and oxadiazoles | Echinochloa crusgalli (barnyard grass) | Good herbicidal activity | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analyses of 4 Benzyloxy Benzamidine Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The foundational structure of 4-benzyloxy-benzamidine presents key pharmacophoric elements that are crucial for its biological interactions. The benzamidine (B55565) group itself is a well-established pharmacophore, recognized for its ability to mimic the side chain of arginine. This allows it to engage in specific interactions, such as hydrogen bonding, with the active sites of various enzymes, particularly serine proteases.

Impact of Substituent Modifications on Ligand-Target Interactions

The modification of substituents on the this compound scaffold is a cornerstone of SAR studies, providing insights into how alterations in the molecular structure affect interactions with biological targets.

The Amidine Group: The positively charged amidinium group is a critical feature for binding to the S1 pocket of many serine proteases, which often contains a conserved aspartate residue. Modifications to this group, such as N-alkylation or conversion to other basic moieties, can drastically alter binding affinity and selectivity.

The Benzyloxy Moiety: Alterations to the benzyloxy group can have profound effects. For instance, changing the substitution pattern on the terminal phenyl ring or replacing the phenyl group with other aromatic or aliphatic systems can modulate lipophilicity, steric bulk, and electronic properties. These changes, in turn, influence how the ligand fits into and interacts with the binding pocket of its target.

Research on related pyrimidine (B1678525) derivatives has demonstrated that structural modifications can enhance anti-inflammatory activity by inhibiting mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide. This suggests that strategic alterations to the core structure of this compound could be a viable approach to augmenting its therapeutic potential.

| Modification | Potential Impact on Ligand-Target Interaction |

| Alteration of the Amidine Group | Changes in charge, basicity, and hydrogen bonding capacity, affecting affinity for the S1 pocket of proteases. |

| Substitution on the Terminal Phenyl Ring | Modulation of lipophilicity, steric hindrance, and electronic properties, influencing overall binding pocket fit. |

| Replacement of the Phenyl Group | Introduction of different shapes and electronic profiles, potentially altering selectivity for different biological targets. |

Stereochemical Influences on Binding Affinity and Functional Potency

While this compound itself is achiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of a protein's binding site.

Enantiomers or diastereomers of a modified this compound analogue can exhibit significant differences in their binding affinities and functional potencies. One stereoisomer may fit perfectly into the binding pocket, forming multiple high-energy contacts, while its mirror image may be unable to bind effectively due to steric clashes or improper orientation of key functional groups. This highlights the importance of stereochemistry in drug design, where the synthesis and evaluation of individual stereoisomers are often necessary to identify the most active and selective compound.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable tools in medicinal chemistry for prioritizing the synthesis of new analogues and for designing compounds with enhanced potency.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. For a series of this compound analogues, a CoMFA model would be built by aligning the structures and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model. The graphical output of CoMFA, in the form of contour maps, can visually indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding further molecular design.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing biological activity. A CoMSIA study on this compound analogues would involve a similar process of alignment and grid-based calculation of similarity indices. The resulting contour maps from CoMSIA can offer more detailed insights into the specific types of non-covalent interactions that are critical for binding and efficacy, thereby refining the design of new, more potent compounds.

Structure-Kinetic Relationship (SKR) Studies to Characterize Binding Dynamics

While SAR studies focus on the affinity of a ligand for its target at equilibrium, Structure-Kinetic Relationship (SKR) studies delve into the dynamics of the binding process, specifically the association (k_on) and dissociation (k_off) rate constants. The therapeutic efficacy of a drug can be significantly influenced by its residence time on the target, which is inversely proportional to the dissociation rate constant (residence time = 1/k_off).

For this compound analogues, SKR studies would involve investigating how structural modifications impact the kinetics of the ligand-target interaction. For example, the introduction of a flexible linker in the benzyloxy moiety could potentially increase the association rate, while the addition of a hydrogen bond donor that forms a strong interaction deep within the binding pocket could decrease the dissociation rate, leading to a longer residence time and potentially a more sustained biological effect. Understanding these kinetic parameters is crucial for designing drugs with an optimal pharmacokinetic and pharmacodynamic profile.

Mechanistic Investigations of the Biological Action of 4 Benzyloxy Benzamidine and Its Derivatives

Elucidation of Molecular Binding Modes with Target Proteins (e.g., Serine Protease S1 Pocket Interactions)

The biological activity of 4-Benzyloxy-benzamidine and its analogs is intrinsically linked to their ability to interact with specific protein targets. A primary mechanism of action is the inhibition of serine proteases, a family of enzymes crucial in various physiological processes. The benzamidine (B55565) moiety of these compounds plays a key role in this interaction. It is known to be a bioisostere of the guanidyl group of arginine, allowing it to bind to the S1 pocket of serine proteases, which often have a preference for arginine or lysine (B10760008) residues. nih.govwikipedia.org This interaction is facilitated by the formation of hydrogen bonds between the amidine group and residues within the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity.

Molecular modeling and X-ray crystallography studies have provided insights into these binding modes. For instance, in the case of trypsin, a well-studied serine protease, benzamidine derivatives are known to bind to the substrate-binding site. nih.gov Computational studies involving funnel-metadynamics have been employed to explore the binding and unbinding pathways of benzamidine from trypsin, revealing the energetic landscape of this interaction. researchgate.net The benzyloxy group of this compound contributes to its lipophilicity, which can enhance its affinity and selectivity for specific enzymes by interacting with hydrophobic pockets adjacent to the active site. ontosight.ai This is exemplified in studies of other inhibitors where benzyloxy moieties contribute to binding within the active site of enzymes like FMS-like tyrosine kinase 3 (FLT3). nih.gov

Characterization of Allosteric Modulation and Induced Conformational Changes in Receptors

Beyond direct competitive inhibition at the active site, derivatives of this compound have been implicated in allosteric modulation of protein function. Allosteric modulators bind to a site on the protein distinct from the primary active site, inducing conformational changes that alter the protein's activity.

While direct evidence for allosteric modulation by this compound itself is limited in the provided search results, the concept is well-established for similar molecular scaffolds. For instance, studies on protein tyrosine phosphatase 1B (PTP1B) have identified inhibitors that bind to the active site but stabilize an inactive conformation of the enzyme, a form of allosteric regulation. nih.gov These inhibitors induce a conformational change in the WPD loop, rendering the enzyme catalytically inactive. nih.gov

Furthermore, research on Mas-related G-protein-coupled receptor X1 (MRGPRX1) has shown that derivatives of 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide act as agonists. nih.govacs.org GPCRs are classic examples of allosterically regulated proteins. Ligand binding to the extracellular domain of a GPCR induces conformational changes that are transmitted to the intracellular domains, leading to the activation of downstream signaling pathways. researchgate.net The interaction of these benzamidine derivatives with MRGPRX1 likely induces such conformational shifts, initiating a signaling cascade. nih.gov

The concept of induced conformational change is also central to the mechanism of p75NTR, a death receptor. Ligand binding to p75NTR is believed to cause a conformational rearrangement of pre-formed receptor dimers, which is transmitted across the membrane to the intracellular domains. biorxiv.org Small molecules targeting the transmembrane domain of p75NTR can modulate its activity, suggesting that compounds like this compound derivatives could potentially influence receptor conformation and function. biorxiv.org

Interrogation of Downstream Signaling Pathways Activated or Inhibited by this compound Analogues

The binding of this compound and its derivatives to their protein targets can trigger or inhibit a cascade of intracellular signaling events. The specific pathways affected depend on the target protein and the nature of the molecular interaction (inhibition or activation).

For instance, derivatives of 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide have been identified as agonists of the Mas-related G-protein-coupled receptor X1 (MRGPRX1). nih.govacs.orgacs.org Activation of G-protein-coupled receptors (GPCRs) typically initiates downstream signaling through the activation of heterotrimeric G proteins, leading to the production of second messengers and the activation of various kinase cascades. idrblab.net The specific downstream pathways activated by MRGPRX1 agonists would be characteristic of this receptor's function in sensory neurons, potentially involving pathways related to pain modulation. nih.gov

In the context of cancer, where many signaling pathways are dysregulated, inhibitors targeting key proteins can have profound effects. For example, inhibition of receptor tyrosine kinases (RTKs) like FLT3 by compounds with benzyloxy moieties can block downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/MEK/ERK pathways. googleapis.commdpi.com Similarly, inhibition of protein tyrosine phosphatase 1B (PTP1B) can enhance insulin (B600854) signaling, indicating an effect on the insulin receptor signaling pathway. nih.gov This pathway involves the phosphorylation of insulin receptor substrates (IRSs), which then activate downstream effectors like PI3K and MAPK. nih.gov

The adaptor protein LAT serves as a crucial integration point for multiple signaling pathways in T cells. nih.gov Phosphorylation of LAT leads to the recruitment of various signaling molecules and the activation of downstream pathways that are essential for T cell activation. nih.gov While not directly implicated in the search results, it is conceivable that modulators of kinases or phosphatases involved in LAT phosphorylation could indirectly affect these downstream pathways.

Furthermore, some pyrimidine (B1678525) derivatives containing a 4-(4-benzyloxy)phenyl moiety have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the activity of cyclooxygenase (COX) enzymes. rsc.org This indicates an inhibitory effect on the inflammatory signaling pathway mediated by prostaglandins.

Detailed Enzyme Kinetic Studies (e.g., Determination of Inhibition Types and Constants)

Detailed enzyme kinetic studies are essential for characterizing the inhibitory activity of compounds like this compound. These studies determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki), which quantifies the inhibitor's potency.

Benzamidine itself is a known reversible competitive inhibitor of trypsin and other serine proteases. wikipedia.org Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. This is often reflected in an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction. The inhibition of human tissue kallikrein (hK1) by benzamidine and 4-aminobenzamidine (B1203292) has been shown to be linear competitive. nih.gov

Kinetic studies of PTP1B inhibitors have revealed different modes of inhibition. Some aryl diketoacid derivatives, for example, act as noncompetitive inhibitors of PTP1B. nih.gov Noncompetitive inhibitors bind to a site other than the active site (an allosteric site) and reduce the Vmax without affecting the Km. nih.gov

The inhibition constant, Ki, is a critical parameter that reflects the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor. For example, the Ki value for the inhibition of hK1 by benzamidine was determined to be 1,098 +/- 91 µM, while for 4-aminobenzamidine, it was 146 +/- 10 µM, indicating that the latter is a more potent inhibitor of this particular enzyme. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is often measured and can be related to the Ki using the Cheng-Prusoff equation. sigmaaldrich.com

Isothermal titration calorimetry (ITC) is a powerful technique that can be used to directly measure the thermodynamic parameters of binding and to characterize enzyme inhibition. researchgate.net ITC experiments can determine the Ki and the type of inhibition by analyzing the heat changes that occur upon binding of the inhibitor to the enzyme in the presence of the substrate. researchgate.net

The following table summarizes some of the reported inhibition data for benzamidine and its derivatives against various enzymes.

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |

| Benzamidine | Human Tissue Kallikrein (hK1) | Competitive | 1098 ± 91 | - |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | Competitive | 146 ± 10 | - |

| Aryl diketoacid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive | - | Low µM range |

| 4-(4-Benzyloxy-3-methoxy-benzylamino)-benzamidine | - | - | 270 | - |

Data sourced from multiple studies. nih.govnih.govidrblab.net Note that a direct Ki or IC50 value for this compound was not explicitly found in the provided search results for a specific enzyme.

Computational Chemistry and Rational Drug Design Approaches Utilizing 4 Benzyloxy Benzamidine Scaffolds

Molecular Docking Simulations for Predicting Ligand-Receptor Complex Geometries

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 4-benzyloxy-benzamidine derivatives and predicting their affinity for a target receptor.

For instance, in the development of inhibitors for Dengue virus protease, molecular docking studies have been employed to predict how derivatives of this compound bind to the active site. nih.gov These simulations can reveal key interactions, such as the occupancy of specific pockets within the binding site. For example, docking studies predicted the occupancy of the S1 pocket by a phenylglycine group and the S2 pocket by an arginine mimic in certain inhibitor designs. nih.gov This information is crucial for designing modifications that enhance binding affinity.

Similarly, in the design of inhibitors for other proteases, docking studies can help to understand why certain modifications are beneficial while others are detrimental. For example, while a benzyl (B1604629) substituent might be tolerated in some cases, a branched diphenylmethane (B89790) derivative could be too bulky and lead to a loss of inhibition, a phenomenon that can be predicted and explained through docking simulations. nih.gov

| Target | Scaffold/Derivative | Key Finding from Docking | Reference |

|---|---|---|---|

| Dengue Virus Protease | Benzamidine derivatives | Predicted occupancy of S1 and S2 pockets, guiding inhibitor design. | nih.gov |

| SARS-CoV Protease | Benzamide (B126) derivatives | Identified spatial limitations in the binding site, explaining inactivity of bulky substituents. | nih.gov |

| Trypsin | Benzamidine | Validated binding modes and helped resolve discrepancies between computational predictions and experimental data. |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Free Energies

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movement of atoms over time, MD can explore the conformational flexibility of both the ligand and the receptor, offering insights into the stability of the binding pose and allowing for the calculation of binding free energies.

MD simulations can be particularly useful for understanding the behavior of flexible groups within a molecule, such as the benzyloxy group in this compound. These simulations can model how this group might adopt different conformations in a biological environment, which can influence its interaction with the target.

Furthermore, MD simulations are employed to refine the results of molecular docking. For example, after an initial docking pose is obtained, an MD simulation can be run to assess the stability of the predicted interactions and to calculate the binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). plos.org This provides a more accurate prediction of the ligand's affinity for the target. In some cases, long-duration MD simulations have been used to observe the spontaneous binding of a ligand to its target, providing a detailed picture of the binding process. researchgate.netacs.org

| System | Simulation Goal | Key Insight | Reference |

|---|---|---|---|

| Benzamidine-trypsin complex | Refine binding pose and understand dynamics. | Simulations helped to confirm the crystallographic binding pose and understand the ligand's stability in the active site. | researchgate.net |

| This compound derivatives | Model flexibility of the benzyloxy group. | Revealed that the benzyloxy group can adopt non-canonical conformations, impacting binding. | |

| Kojic acid fused pyran derivatives | Assess complex stability and interaction strength. | Demonstrated stable interactions of the ligand with essential residues in the binding site over the simulation period. | nih.gov |

Virtual Screening Methodologies for the Identification of Novel Hit Compounds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. vjs.ac.vnsci-hub.box VS can be broadly divided into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). vjs.ac.vnmmsl.cz

In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds, and a scoring function is used to estimate the binding affinity of each compound. sci-hub.box This approach is powerful when the structure of the target is known. For example, pharmacophore-based virtual screening, a type of SBVS, was used to identify a benzamide scaffold as a potential Hepatitis B Virus (HBV) capsid assembly modulator. nih.gov

LBVS, on the other hand, is used when the structure of the target is unknown but a set of molecules with known activity is available. vjs.ac.vn In this approach, a model, such as a pharmacophore model or a quantitative structure-activity relationship (QSAR) model, is built based on the known active molecules. This model is then used to screen a database for new compounds with similar properties. vjs.ac.vn

The this compound scaffold can be used as a starting point in both SBVS and LBVS. In SBVS, derivatives of this scaffold can be docked into the target's active site. In LBVS, the pharmacophoric features of active this compound derivatives can be used to build a model for screening new compounds. psu.edu

De Novo Drug Design Strategies Based on the this compound Pharmacophore

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than screening existing compound libraries. mdpi.commeilerlab.org This approach can be particularly powerful when guided by a pharmacophore model derived from a known active scaffold like this compound.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govbiorxiv.org The pharmacophore of this compound would include the key features of its benzyloxy and benzamidine groups.

De novo design algorithms can then use this pharmacophore as a set of constraints to build new molecules. biorxiv.org These algorithms can either link together small molecular fragments or "grow" a molecule within the active site of a target protein, ensuring that the generated structures possess the desired pharmacophoric features. mdpi.com This allows for the exploration of novel chemical space and the design of compounds with potentially improved properties, such as higher potency or better selectivity. For instance, deep learning-based generative models are being employed to design novel compounds that satisfy predefined pharmacophores within a protein's binding site. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Toxicity (ADME/Tox) (e.g., CNS Permeability)

In addition to predicting binding affinity, computational methods are crucial for evaluating the drug-like properties of new compounds, collectively known as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages.

For derivatives of this compound, in silico models can predict a range of properties. For example, the lipophilicity introduced by the benzyloxy group can be quantified and its impact on properties like membrane permeability and bioavailability can be estimated.

A critical ADME property, especially for drugs targeting the central nervous system (CNS), is the ability to cross the blood-brain barrier (BBB). bmdrc.org Computational models can predict BBB permeability based on a molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity. bmdrc.orgscholaris.ca These predictions can guide the design of this compound derivatives that either readily cross the BBB for CNS targets or are excluded from the CNS to minimize potential side effects for peripherally acting drugs. researchgate.netscholaris.ca Toxicity prediction is another vital component, with models available to flag potential liabilities such as mutagenicity or cardiotoxicity. pandawainstitute.com

| Property | In Silico Prediction Method | Relevance to Drug Design | Reference |

|---|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | QSAR models based on physicochemical properties. | Crucial for designing CNS-active or peripherally restricted drugs. | bmdrc.orgscholaris.ca |

| Human Intestinal Absorption (HIA) | Models based on Caco-2 cell permeability and other descriptors. | Predicts oral bioavailability. | bmdrc.org |